molecular formula C15H20Cl2O2S B8597291 methyl 2-(3,4-dichlorophenyl)-2-hexylsulfanylacetate

methyl 2-(3,4-dichlorophenyl)-2-hexylsulfanylacetate

Cat. No.: B8597291
M. Wt: 335.3 g/mol
InChI Key: FWRRCJDJDVFGKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-(3,4-dichlorophenyl)-2-hexylsulfanylacetate is a chemical compound with a complex structure that includes a phenyl ring substituted with chlorine atoms and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3,4-dichlorophenyl)-2-hexylsulfanylacetate typically involves the esterification of alpha-hexylthio-3,4-dichloro-phenylacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(3,4-dichlorophenyl)-2-hexylsulfanylacetate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

methyl 2-(3,4-dichlorophenyl)-2-hexylsulfanylacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(3,4-dichlorophenyl)-2-hexylsulfanylacetate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 2-(3,4-dichlorophenyl)-2-hexylsulfanylacetate is unique due to its specific substitution pattern and the presence of both thioether and ester functional groups. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H20Cl2O2S

Molecular Weight

335.3 g/mol

IUPAC Name

methyl 2-(3,4-dichlorophenyl)-2-hexylsulfanylacetate

InChI

InChI=1S/C15H20Cl2O2S/c1-3-4-5-6-9-20-14(15(18)19-2)11-7-8-12(16)13(17)10-11/h7-8,10,14H,3-6,9H2,1-2H3

InChI Key

FWRRCJDJDVFGKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC(C1=CC(=C(C=C1)Cl)Cl)C(=O)OC

Origin of Product

United States

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